N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring, a pyrazole ring, and various functional groups such as bromine, nitro, and carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: : The initial step often involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminobenzenethiol with bromine in the presence of a suitable solvent like acetic acid to form 6-bromo-1,3-benzothiazole.
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Synthesis of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative.
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Coupling Reaction: : The final step is the coupling of the benzothiazole and pyrazole derivatives. This is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro group, which can be converted to various other functional groups such as amines or hydroxylamines under suitable conditions.
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Reduction: : Reduction reactions can also target the nitro group, converting it to an amine group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Amines, hydroxylamines
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both the benzothiazole and pyrazole rings, along with the nitro and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5O3S/c1-17-5-8(18(20)21)10(16-17)11(19)15-12-14-7-3-2-6(13)4-9(7)22-12/h2-5H,1H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPMNBIJOCMEFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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